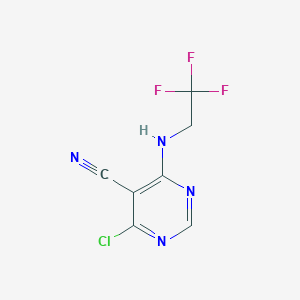
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of primary amines.
科学的研究の応用
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor targeting EGFR, which is implicated in various cancers.
Biological Research: Used in studies to understand the role of EGFR in cell signaling and cancer progression.
Chemical Biology: Employed as a tool compound to investigate the biological pathways involving pyrimidine derivatives.
Pharmaceutical Development: Potential lead compound for the development of new anticancer drugs.
作用機序
The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, when activated by its ligands, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. By binding to the ATP-binding site of EGFR, 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile prevents the phosphorylation and activation of the receptor, thereby inhibiting the growth and survival of cancer cells .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity. Its ability to act as a potent tyrosine kinase inhibitor targeting EGFR sets it apart from other pyrimidine derivatives. Additionally, the presence of the trifluoroethyl group enhances its metabolic stability and bioavailability .
特性
分子式 |
C7H4ClF3N4 |
|---|---|
分子量 |
236.58 g/mol |
IUPAC名 |
4-chloro-6-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4(1-12)6(15-3-14-5)13-2-7(9,10)11/h3H,2H2,(H,13,14,15) |
InChIキー |
QKQFYMVGUSXCSO-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(C(=N1)Cl)C#N)NCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


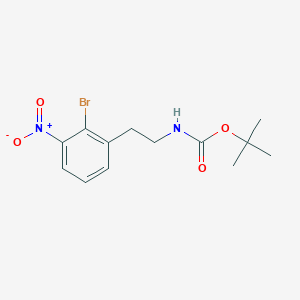


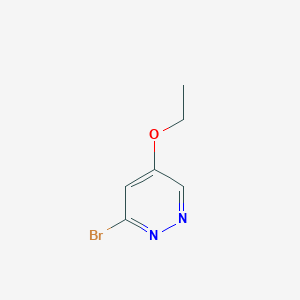
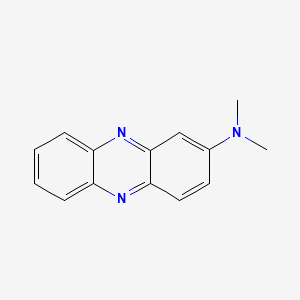

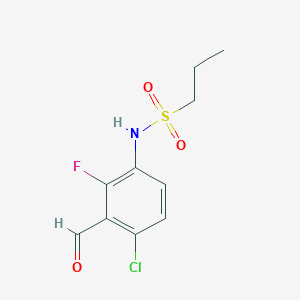
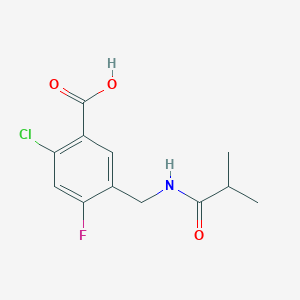
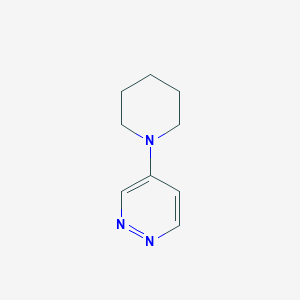
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
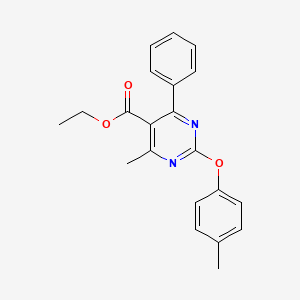
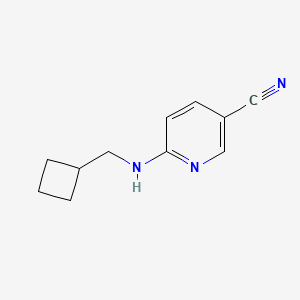

![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
